molecular formula C22H26ClN3O3 B254334 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione

3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione

Cat. No. B254334
M. Wt: 415.9 g/mol
InChI Key: ZIRPSIIDTCCLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione, also known as CC-115, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has shown promise in inhibiting the activity of certain enzymes, which can have a positive impact on various physiological processes.

Mechanism of Action

3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione works by inhibiting the activity of mTORC1 and mTORC2, which are two complexes of the mammalian target of rapamycin (mTOR) pathway. This pathway is involved in various physiological processes, including cell growth, proliferation, and survival. By inhibiting the activity of mTORC1 and mTORC2, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione can have a positive impact on these processes, which can be beneficial in treating various diseases.
Biochemical and Physiological Effects:
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory properties, which could make it a potential treatment for autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione is that it has been shown to be effective in inhibiting the activity of mTORC1 and mTORC2, which are two complexes of the mTOR pathway. Additionally, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory properties, which could make it a potential treatment for autoimmune disorders. One limitation of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione is that it has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for the study of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione. One area of research could focus on the development of more potent and selective inhibitors of mTORC1 and mTORC2. Additionally, future studies could investigate the potential use of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione in combination with other drugs for the treatment of various diseases. Finally, future studies could investigate the safety and efficacy of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione in clinical trials, which could provide valuable information about its potential use in humans.

Synthesis Methods

The synthesis of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione involves several steps, including the reaction of 3-chloro-1-cyclohexyl-1H-pyrrole-2,5-dione with 3-(1-piperidinylcarbonyl)aniline. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been studied extensively for its potential use in treating various diseases, including cancer, autoimmune disorders, and neurological disorders. In preclinical studies, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory properties, which could make it a potential treatment for autoimmune disorders.

properties

Product Name

3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione

Molecular Formula

C22H26ClN3O3

Molecular Weight

415.9 g/mol

IUPAC Name

3-chloro-1-cyclohexyl-4-[3-(piperidine-1-carbonyl)anilino]pyrrole-2,5-dione

InChI

InChI=1S/C22H26ClN3O3/c23-18-19(22(29)26(21(18)28)17-10-3-1-4-11-17)24-16-9-7-8-15(14-16)20(27)25-12-5-2-6-13-25/h7-9,14,17,24H,1-6,10-13H2

InChI Key

ZIRPSIIDTCCLAU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)N4CCCCC4

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)N4CCCCC4

Origin of Product

United States

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